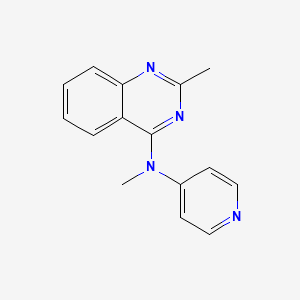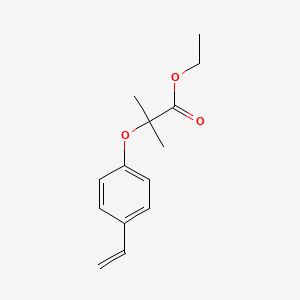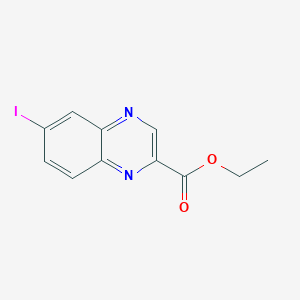
Ethyl 6-iodoquinoxaline-2-carboxylate
Descripción general
Descripción
Ethyl 6-iodoquinoxaline-2-carboxylate is a chemical compound with the molecular formula C11H9IN2O2 . It is used in various chemical reactions and has several applications in the field of organic synthesis .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the reaction of ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate with bromoethane in the presence of a catalytic quantity of tetra-n-butylammonium bromide .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C11H9IN2O2 . The structure is further analyzed using various spectroscopic techniques.Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo Williamson ether synthesis with various phenols . It can also be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (328.10600), and its LogP value (2.41110), which is a measure of its lipophilicity .Direcciones Futuras
Ethyl 6-iodoquinoxaline-2-carboxylate, as a versatile and attractive building block, has potential for further development in drug discovery due to its wide spectrum of biological importance . Its use in the synthesis of novel quinoxaline compounds and its potential therapeutic applications make it a promising compound for future research .
Propiedades
Número CAS |
1005029-84-4 |
|---|---|
Fórmula molecular |
C11H9IN2O2 |
Peso molecular |
328.11 g/mol |
Nombre IUPAC |
ethyl 6-iodoquinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H9IN2O2/c1-2-16-11(15)10-6-13-9-5-7(12)3-4-8(9)14-10/h3-6H,2H2,1H3 |
Clave InChI |
LGFIMNNTQAAIEW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C=C(C=CC2=N1)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)methyl]prop-2-enal](/img/structure/B8732323.png)

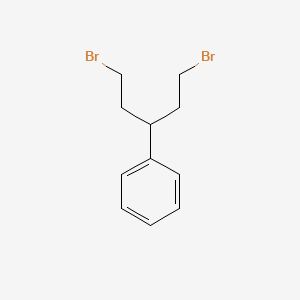
![6-Chloro-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B8732348.png)
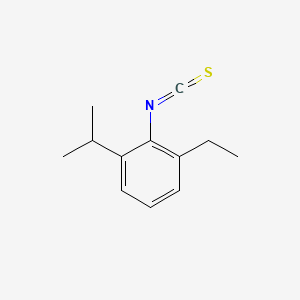
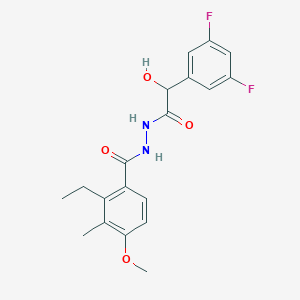
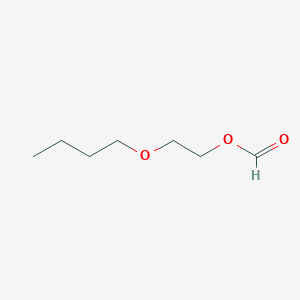

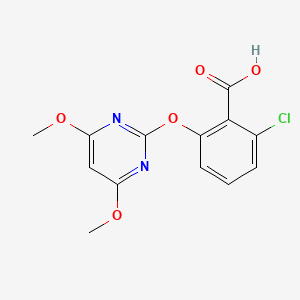
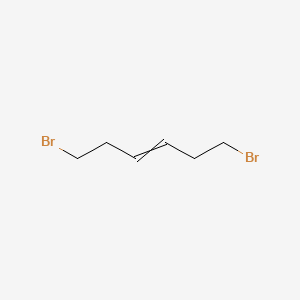
![2-[(4-Bromophenyl)carbonyl]-hydrazinecarboxaldehyde](/img/structure/B8732385.png)
